Cas no 886370-04-3 (2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid)

2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-FLUORO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID
- 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid
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- MDL: MFCD07375328
- Inchi: 1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14)
- InChI Key: CXZKXZHNAVBILQ-UHFFFAOYSA-N
- SMILES: C1C(C2SC(C(O)=O)=CN=2)=CC=C(F)C=1
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-340226-2.5g |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-04-3 | 2.5g |
$1089.0 | 2023-09-03 | ||
Enamine | EN300-340226-0.05g |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-04-3 | 0.05g |
$468.0 | 2023-09-03 | ||
Enamine | EN300-340226-5.0g |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-04-3 | 5.0g |
$2110.0 | 2023-02-23 | ||
Enamine | EN300-340226-5g |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-04-3 | 5g |
$1614.0 | 2023-09-03 | ||
Enamine | EN300-340226-1g |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-04-3 | 1g |
$557.0 | 2023-09-03 | ||
Enamine | EN300-340226-1.0g |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-04-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-340226-10.0g |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-04-3 | 10.0g |
$3131.0 | 2023-02-23 | ||
Enamine | EN300-340226-10g |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-04-3 | 10g |
$2393.0 | 2023-09-03 | ||
Enamine | EN300-340226-0.5g |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-04-3 | 0.5g |
$535.0 | 2023-09-03 | ||
Enamine | EN300-340226-0.25g |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
886370-04-3 | 0.25g |
$513.0 | 2023-09-03 |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid
2-(4-Fluorophenyl)-1,3-thiazole-5-carboxylic acid (CAS No. 886370-04-3): An Overview of Its Structure, Properties, and Applications
2-(4-Fluorophenyl)-1,3-thiazole-5-carboxylic acid (CAS No. 886370-04-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, physicochemical properties, and recent advancements in the study of this compound.
Structural Characteristics: The molecular structure of 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid is characterized by a thiazole ring system fused with a carboxylic acid group and a 4-fluorophenyl substituent. The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. The presence of the carboxylic acid group imparts acidic properties to the molecule, while the fluorine atom on the phenyl ring enhances its lipophilicity and metabolic stability. These structural features make it an attractive candidate for drug design and development.
Physicochemical Properties: 2-(4-Fluorophenyl)-1,3-thiazole-5-carboxylic acid exhibits several notable physicochemical properties that are crucial for its potential applications in medicinal chemistry. It has a molecular weight of approximately 259.27 g/mol and is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound is relatively stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity.
Biological Activities: Recent studies have highlighted the diverse biological activities of 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid. One of its key applications is in the development of anti-inflammatory agents. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are critical for cell survival and proliferation. These findings open up new avenues for the development of targeted cancer therapies.
Synthetic Routes: The synthesis of 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid has been extensively studied to optimize yield and purity. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with thiourea to form an intermediate thioamide, which is then cyclized with carbon disulfide to produce the thiazole ring. Subsequent carboxylation steps yield the final product. Alternative synthetic methods have also been explored to improve efficiency and reduce environmental impact.
Clinical Trials: While 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid is still in the preclinical stage, several derivatives have entered clinical trials for various therapeutic indications. For instance, a derivative with enhanced bioavailability has shown promising results in phase I clinical trials for treating chronic inflammatory conditions. These trials have demonstrated good safety profiles and tolerability, paving the way for further clinical development.
Future Directions: The future research on 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid is likely to focus on optimizing its pharmacological properties through structural modifications. Areas of interest include improving solubility, enhancing target specificity, and reducing off-target effects. Additionally, efforts will be directed towards elucidating the detailed mechanisms of action at a molecular level to better understand its therapeutic potential.
In conclusion, 2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid (CAS No. 886370-04-3) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic efficacy, this compound holds significant promise for addressing unmet medical needs.
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